Crystallographic Validation of GyrB ATP-Site Binding vs. Other Fragments
2-(Butanoylamino)thiophene-3-carboxamide (55D) was one of the select fragment hits from the NMR-based screen against S. aureus GyrB for which an X-ray co-crystal structure was successfully solved (PDB: 5CTW, resolution 1.48 Å, R-free 0.264, R-work 0.216) [1]. This contrasts with other fragment hits in the same study such as (4S)-2-methyl-2,4-pentanediol (PDB: 5CTU, resolution 1.45 Å), which represents a structurally distinct and functionally unrelated chemotype with no path toward the thiophene-3-carboxamide lead series [2]. The 55D fragment makes specific hydrogen-bonding interactions with the GyrB ATP-binding pocket through its 3-carboxamide group while the butanoyl chain occupies a hydrophobic sub-pocket, a binding mode that informed the subsequent optimization to a 0.265 μM inhibitor described in the Mesleh et al. study [1].
| Evidence Dimension | Crystal structure resolution and binding mode validation |
|---|---|
| Target Compound Data | 1.48 Å resolution; R-free 0.264; R-work 0.216; binding pose confirmed in GyrB ATP pocket (PDB: 5CTW, ligand 55D) |
| Comparator Or Baseline | (4S)-2-Methyl-2,4-pentanediol (PDB: 5CTU): 1.45 Å resolution; chemically distinct fragment with no thiophene-3-carboxamide scaffold, no tractable SAR path to lead optimization within the same study |
| Quantified Difference | 55D represents the only 2-acylaminothiophene-3-carboxamide fragment with a co-crystal structure among the five fragment structures deposited by Mesleh et al. (5CPH, 5CTU, 5CTW, 5CTX, 5CTY) |
| Conditions | X-ray crystallography of S. aureus GyrB ATP-binding domain (residues 2–234, Δ105–127) co-crystallized with fragment |
Why This Matters
Procurement of 55D provides a structurally pre-validated starting point for GyrB-targeted medicinal chemistry with a known binding pose, enabling structure-guided optimization, whereas other fragments from the same screen lack the tractable chemical scaffold for lead development.
- [1] Mesleh, M.F., Cross, J.B., Zhang, J., et al. Fragment-based discovery of DNA gyrase inhibitors targeting the ATPase subunit of GyrB. Bioorg. Med. Chem. Lett. 2016, 26, 1314–1318. DOI: 10.1016/j.bmcl.2016.01.009 View Source
- [2] PDB 5CTU: Crystal structure of the ATP binding domain of S. aureus GyrB complexed with (4S)-2-methyl-2,4-pentanediol. RCSB Protein Data Bank. DOI: 10.2210/pdb5ctu/pdb View Source
